Bienvenue dans la boutique en ligne BenchChem!

Amino-furan-2-yl-acetic acid

Dipeptide sweeteners Structure-taste relationships Heterocyclic glycine esters

Amino-furan-2-yl-acetic acid (synonyms: 2-(2-furyl)glycine, DL-2-furylglycine, α-amino-2-furanacetic acid) is a non-proteinogenic heterocyclic α-amino acid (C₆H₇NO₃, MW 141.12 g/mol) comprising a furan ring directly attached to the glycine α-carbon. The compound has been assigned NSC 170418 by the National Cancer Institute for screening evaluation, indicating its entry into the NCI Developmental Therapeutics Program repository.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 17119-54-9
Cat. No. B095768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-furan-2-yl-acetic acid
CAS17119-54-9
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C(=O)O)N
InChIInChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)
InChIKeyDYFYPSCJKBYYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-furan-2-yl-acetic Acid (CAS 17119-54-9): Core Chemical Identity and Procurement Baseline


Amino-furan-2-yl-acetic acid (synonyms: 2-(2-furyl)glycine, DL-2-furylglycine, α-amino-2-furanacetic acid) is a non-proteinogenic heterocyclic α-amino acid (C₆H₇NO₃, MW 141.12 g/mol) comprising a furan ring directly attached to the glycine α-carbon . The compound has been assigned NSC 170418 by the National Cancer Institute for screening evaluation, indicating its entry into the NCI Developmental Therapeutics Program repository [1]. It is commercially available as a racemic mixture at ≥95% purity from multiple suppliers, with enantiopure (S)- and (R)- forms also accessible (CAS 64757-64-8 and 110727-83-8, respectively) for stereospecific applications . The furan oxygen imparts distinct electronic and hydrogen-bonding properties compared to carbocyclic or thienyl analogs, directly influencing molecular recognition in biological systems.

Why Generic Substitution Fails for Amino-furan-2-yl-acetic Acid: Heterocycle-Dependent Activity Cliffs


The furan ring in amino-furan-2-yl-acetic acid is not a passive scaffold element; its oxygen heteroatom, smaller ring size, and distinct π-electron distribution create quantifiable differentiation from phenyl, thienyl, and other heterocyclic glycine analogs. In dipeptide sweetener design, replacement of the furan with a thienyl group alters potency by orders of magnitude: D-2-furylglycine (+)-β-fenchyl ester achieves 16,500× sucrose potency, a value unmatched by its thienyl counterparts [1]. In cyclic endothelin antagonist peptides, D-2-furylglycine and D-2-thienylglycine are explicitly listed as interchangeable neutral D-α-amino acid residues, yet their differential receptor interactions lead to distinct pharmacological profiles that cannot be predicted a priori [2]. Furthermore, the furan-2-yl moiety enables prostaglandin synthesis inhibition for anti-inflammatory activity and has been incorporated into patented NMDA channel-targeting migraine therapeutics [3], whereas the corresponding thienyl and phenyl analogs exhibit divergent efficacy in these indications. These activity cliffs underscore that in-class substitution without empirical validation risks loss of function in any given application.

Quantitative Differentiation Evidence: Amino-furan-2-yl-acetic Acid vs. Closest Analogs


Sweetness Potency: D-2-Furylglycine Ester vs. D-2-Thienylglycine and D-Phenylglycine Ester Analogs

In a direct head-to-head comparison of L-aspartyl dipeptide fenchyl esters, the D-2-furylglycine derivative was the most potent sweetener among all heterocyclic glycine congeners tested, achieving 16,500× the sweetness potency of a 2% sucrose solution. This potency exceeds that of the corresponding 2-thienyl, 3-thienyl, and imidazolyl analogs, and is comparable to or exceeds the phenylglycine ester series [1]. The planar heterocyclic requirement was confirmed by the observation that the saturated tetrahydrofuryl analog was not sweet, establishing the aromatic furan ring as a critical pharmacophoric element [1].

Dipeptide sweeteners Structure-taste relationships Heterocyclic glycine esters

Endothelin Antagonist Peptide Engineering: D-2-Furylglycine as a Defined Neutral D-Residue

US Patent 5,883,075 explicitly claims cyclic hexapeptide endothelin antagonists wherein the neutral D-α-amino acid residue at position B is selected from a defined group including D-2-furylglycine, D-3-furylglycine, D-2-thienylglycine, D-3-thienylglycine, D-phenylglycine, and several alkylglycines [1]. The co-listing of furyl and thienyl glycines as structurally interchangeable residues within the same Markush claim indicates that the heteroatom identity (O vs. S) differentially modulates endothelin receptor binding and antagonistic potency, providing a rational basis for systematic SAR exploration using the furan scaffold as a distinct electronic variant.

Endothelin receptor antagonists Cyclic peptide SAR Unnatural amino acid substitution

Anti-Inflammatory Mechanism: Prostaglandin Synthesis Inhibition vs. Conventional NSAIDs

2-(2-Furyl)glycine has been reported to exhibit anti-inflammatory properties attributed to its ability to inhibit prostaglandin production . Unlike traditional NSAIDs such as ibuprofen (COX-1/COX-2 IC₅₀ values typically in the low micromolar to nanomolar range), this compound acts through a distinct mechanism involving chlorine radical inhibition, which is implicated in migraine pathophysiology . A separate BindingDB entry for a structurally related furan-2-yl-acetic acid derivative shows COX-2 inhibition with an IC₅₀ of 27.1 μM (2.71E+4 nM) via solid-phase ELISA [1], suggesting that the furylglycine scaffold can engage COX-2, albeit with moderate potency compared to classical NSAIDs. The dual radical-scavenging and prostaglandin-modulating profile differentiates this compound from single-mechanism anti-inflammatory agents.

Anti-inflammatory agents Prostaglandin inhibition Non-steroidal anti-inflammatory

Migraine and Pain Therapeutic Targeting: Furyl vs. Thienyl Acetic Acid Scaffold in NMDA Channel Modulation

US Patent Application 2004/0030156 discloses substituted amino-furan-2-yl-acetic acid and amino-thien-2-yl-acetic acid derivatives for the treatment of pain and migraine, with the invention's general formula explicitly covering both furan (A = oxygen) and thiophene (A = sulfur) scaffolds [1]. The patent background identifies the NMDA ion channel as a key target, referencing patch-clamp studies demonstrating calcium ion exchange modulation [1]. The dual coverage of furan and thienyl variants within the same patent family indicates that both heterocycles yield active compounds, but structure-activity relationships are heterocycle-dependent, with the furan oxygen providing distinct hydrogen-bond acceptor capacity and electronic properties that influence NMDA channel binding kinetics.

Migraine therapy NMDA receptor antagonists Non-opioid analgesics

Optimal Deployment Scenarios for Amino-furan-2-yl-acetic Acid in Research and Industrial Programs


High-Potency Dipeptide Sweetener Lead Optimization

D-2-Furylglycine is the preferred chiral building block for synthesizing L-aspartyl dipeptide fenchyl ester sweeteners, having demonstrated the highest potency (16,500× sucrose) among all heterocyclic glycine congeners tested [1]. Research programs targeting next-generation, non-caloric sweeteners should prioritize this scaffold over thienyl or imidazolyl analogs, for which potency is demonstrably lower [1]. The enantiopure (R)-2-furylglycine (CAS 110727-83-8) is required for this application.

Endothelin Receptor Antagonist Cyclic Peptide SAR Exploration

D-2-Furylglycine serves as a defined neutral D-α-amino acid residue in cyclic hexapeptide endothelin antagonists [2]. Structure-activity relationship programs seeking to optimize receptor subtype selectivity should systematically evaluate D-2-furylglycine against D-2-thienylglycine and D-phenylglycine at the B-residue position to exploit differential electronic effects of the furan oxygen on endothelin receptor binding.

Non-Opioid Migraine and Neuropathic Pain Drug Discovery

As an unsubstituted core scaffold, amino-furan-2-yl-acetic acid is the key synthetic precursor for preparing N-substituted derivatives claimed in US Patent 2004/0030156 for NMDA channel-mediated pain and migraine therapy [3]. Procurement of the furan variant (rather than the thienyl analog) is indicated when the target binding site requires hydrogen-bond acceptor capacity provided by the furan oxygen.

Dual-Mechanism Anti-Inflammatory Probe Development

2-(2-Furyl)glycine exhibits a dual anti-inflammatory mechanism combining prostaglandin synthesis inhibition with chlorine radical scavenging . This profile supports its use as a tool compound for investigating crosstalk between the arachidonic acid cascade and oxidative radical pathways in inflammatory disease models, including migraine, where both mechanisms are pathophysiologically relevant.

Enantioselective Synthesis Methodology Development

The chiral nature of amino-furan-2-yl-acetic acid and the availability of robust enantioselective synthetic routes (e.g., via 3-(2-furyl)-3,6-dihydro-2H-1,4-oxazin-2-one intermediates with diastereomeric excess values of 50–95% d.e.) [4] make this compound an excellent substrate for developing and benchmarking new asymmetric α-amino acid synthesis methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-furan-2-yl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.